molecular formula C17H19BrO3 B4980366 2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene

2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene

Cat. No.: B4980366
M. Wt: 351.2 g/mol
InChI Key: LOGZCADCRNVOIL-UHFFFAOYSA-N
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Description

2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxyphenoxy group, and a propoxy group attached to a methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the bromination of 4-methylbenzene to introduce the bromine atom. This is followed by the reaction with 3-(4-methoxyphenoxy)propoxy group under specific conditions to form the final product. The reaction conditions often include the use of catalysts such as hydrogen bromide or boron tribromide to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene exerts its effects involves its interaction with specific molecular targets. The bromine atom and the methoxyphenoxy group play crucial roles in its reactivity. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-bromo-1-[3-(4-methoxyphenoxy)propoxy]-4-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO3/c1-13-4-9-17(16(18)12-13)21-11-3-10-20-15-7-5-14(19-2)6-8-15/h4-9,12H,3,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGZCADCRNVOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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